(R)-1-Methylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-1-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENRFVAAKFKIM-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (R)-1-Methylpyrrolidin-3-amine in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic routes, and pharmacological utility of (R)-1-Methylpyrrolidin-3-amine .
Executive Summary
(R)-1-Methylpyrrolidin-3-amine (CAS: 457097-75-5) is a high-value chiral diamine scaffold used extensively in fragment-based drug discovery (FBDD) and lead optimization. Distinguished by its compact 5-membered ring, defined stereochemistry, and dual nitrogen functionality, it serves as a critical "solubilizing warhead" and a stereospecific linker.
Unlike its achiral or racemic counterparts, the (R)-enantiomer offers precise vector orientation for hydrogen bonding within enzyme active sites (e.g., Kinases, GPCRs). Its N-methyl group modulates lipophilicity (LogD) and basicity (pKa ~9.5), often improving the oral bioavailability and blood-brain barrier (BBB) penetration of drug candidates.
Key Application Areas:
-
GPCR Antagonists: Muscarinic M1 receptor selectivity.
-
Kinase Inhibitors: LRRK2 and VEGFR multi-target inhibitors.
-
Enzyme Inhibitors: Spermine oxidase (SMOX) and MurA inhibitors.
-
Fibrosis Therapeutics: Arp2/3 complex modulators.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Value / Description | Relevance in MedChem |
| IUPAC Name | (3R)-1-Methylpyrrolidin-3-amine | Unambiguous identification. |
| CAS (Free Base) | 457097-75-5 | Sourcing and database registration. |
| CAS (HCl Salt) | 346690-76-4 | Preferred form for solid handling and stability. |
| Molecular Weight | 100.16 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| ClogP | ~ -0.65 | Enhances aqueous solubility of lipophilic pharmacophores. |
| pKa (Conj. Acid) | ~9.4 (N1), ~8.2 (N3) | N1 remains protonated at physiological pH, aiding solubility. |
| H-Bond Donors | 2 (Primary Amine) | Critical for H-bond interactions (e.g., hinge regions). |
| Stereochemistry | (R)-Enantiomer | Dictates 3D spatial arrangement of the exocyclic amine. |
Synthetic Routes & Manufacturing
Access to the enantiopure scaffold is achieved primarily through Chiral Pool Synthesis (from amino acids) or Asymmetric Transformation .
Route A: The Hydroxy-Pyrrolidine Pathway (Standard)
This route utilizes commercially available (R)-1-methyl-3-pyrrolidinol, often derived from (R)-malic acid or aspartic acid precursors.
-
Starting Material: (R)-1-Methylpyrrolidin-3-ol.
-
Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).
-
Displacement: Nucleophilic substitution with Sodium Azide (
) with inversion of configuration (Walden inversion) – Note: To retain (R)-configuration, double inversion or retention strategies via specific catalysts are required, or starting from (S)-alcohol.-
Correction: A common industrial route preserves stereochemistry by starting with the (R)-amine protected as a carbamate, methylation of the ring nitrogen, and deprotection.
-
Direct Amination: Reductive amination of 1-methylpyrrolidin-3-one using a chiral amine auxiliary or enzyme.
-
Route B: Cyclization from Acyclic Precursors
Reaction of 1,4-dichloro-2-butanol with methylamine yields the racemic pyrrolidinol, which is then resolved via chiral HPLC or tartaric acid crystallization, followed by amination.
Visualization: Synthetic Workflow
Caption: Stereoselective synthesis of (R)-1-Methylpyrrolidin-3-amine via the azide displacement pathway involving Walden inversion.
Medicinal Chemistry Applications
Muscarinic M1 Receptor Antagonists
The (R)-1-methylpyrrolidin-3-amine moiety has demonstrated superior utility in the design of selective Muscarinic M1 antagonists , potential treatments for cognitive disorders.
-
Mechanism: The scaffold forms a carbamate linkage with 4,4'-difluorobenzhydrol.
-
SAR Insight: The (R)-isomer typically exhibits higher affinity (
= 1.2 nM) compared to the (S)-isomer or racemic mixtures. The N-methyl group provides a specific hydrophobic contact within the orthosteric binding pocket while maintaining basicity for ionic interaction with Asp105. -
Selectivity: This specific scaffold improves selectivity against M2-M4 subtypes compared to rigid tropane analogs.
Kinase Inhibitors (LRRK2 & VEGFR)
In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, this amine serves as a solvent-exposed appendage.
-
Role: It replaces piperazine or morpholine rings to reduce molecular weight while maintaining solubility.
-
Binding: The primary amine (after coupling to the heterocycle) often forms hydrogen bonds with the hinge region or ribose-binding pocket residues.
-
Example: Imidazo[4,5-c]quinoline derivatives utilize this amine to fine-tune the physicochemical profile, reducing clearance rates in microsomal stability assays.
Spermine Oxidase (SMOX) Inhibitors
Selective inhibition of SMOX is a target for preventing oxidative DNA damage in chronic inflammation.
-
Application: (R)-1-Methylpyrrolidin-3-amine is used as a linker to connect pyrazolopyrimidine cores to distal aromatic rings.
-
Outcome: The compact, chiral nature of the linker restricts conformational freedom, enhancing potency (
< 1 M) compared to flexible linear diamines.
Visualization: SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's three key features.
Experimental Protocols
Protocol A: General Amide Coupling (Kinase Inhibitor Synthesis)
Objective: Coupling (R)-1-methylpyrrolidin-3-amine to a carboxylic acid core (e.g., for LRRK2 inhibition).
-
Reagents: Carboxylic acid substrate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the carboxylic acid in DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes at room temperature.
-
Add HATU and stir for 15 minutes to activate the acid.
-
Add (R)-1-Methylpyrrolidin-3-amine (1.1 eq) dropwise.
-
Monitor reaction by LC-MS (typically complete in 2–4 hours).
-
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash chromatography (DCM:MeOH:NH3 gradient) is usually required due to the polarity of the pyrrolidine amine.
Protocol B: Carbamate Formation (M1 Antagonist Synthesis)
Objective: Synthesis of carbamate-linked ligands.
-
Reagents: 4,4'-Difluorobenzhydrol (1.0 eq), CDI (1.1 eq), (R)-1-methylpyrrolidin-3-amine (1.2 eq), THF.
-
Procedure:
-
Dissolve alcohol in THF and add CDI (1,1'-Carbonyldiimidazole). Reflux for 2 hours to form the imidazole-carbamate intermediate.
-
Cool to RT and add (R)-1-Methylpyrrolidin-3-amine .
-
Heat to 60°C for 12 hours.
-
-
Note: The high basicity of the N1-methyl group may require buffering or careful pH control during extraction to prevent loss of product in the aqueous phase.
References
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Journal of Medicinal Chemistry. (2022). (Context: Detailed SAR of the scaffold in M1 antagonists).
-
Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. (2025).[2] (Context: Use as a linker in enzyme inhibitors).
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. (2003). (Context: Synthetic routes to related chiral pyrrolidine intermediates).
-
Novel compound and pharmaceutical composition comprising same (Pulmonary Fibrosis). Google Patents (WO2023068755A1). (2023). (Context: Application in Arp2/3 complex modulation).
-
Imidazo [4,5-c] quinoline derivatives as LRRK2 inhibitors. Google Patents (BR112019018688A2). (2019). (Context: Kinase inhibitor scaffold).
Sources
Methodological & Application
Application Note: Amide Coupling Protocols for (R)-1-Methylpyrrolidin-3-amine Dihydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
(R)-1-Methylpyrrolidin-3-amine dihydrochloride (CAS: 403712-80-1) is a high-value chiral diamine building block frequently used in medicinal chemistry to introduce solubility-enhancing basic motifs and defined stereochemistry.
However, this reagent presents two specific synthetic challenges that often lead to failed reactions or low yields in standard "discovery" workflows:
-
The Salt Penalty (
): The molecule is supplied as a dihydrochloride salt. It acts as a significant proton buffer. Standard protocols using 1.5–2.0 equivalents of base will fail because the amine remains protonated and non-nucleophilic. -
Amphoteric Workup Risks: The product contains a tertiary amine (the
-methylpyrrolidine ring). Standard acidic workups (e.g., wash) used to remove excess coupling reagents will protonate the product, extracting it into the aqueous waste stream.
This guide provides optimized conditions to overcome these hurdles, focusing on Base Stoichiometry Management and Orthogonal Purification Strategies .
Critical Parameter Analysis
The Proton Budget (Base Stoichiometry)
Success depends entirely on the "Proton Budget." You must neutralize the dihydrochloride salt and the acid generated during activation (e.g., HOAt/HOBt) before the amine becomes nucleophilic.
-
Amine Salt: Consumes 2.0 eq of base.
-
Coupling Byproduct: Consumes 1.0 eq of base (approximate).
-
Target pH: Reaction mixture must remain basic (
) to drive kinetics.
Rule of Thumb: Use 4.0 to 5.0 equivalents of DIPEA or TEA.
Solubility Profile
-
(R)-1-Methylpyrrolidin-3-amine
: Highly soluble in water and Methanol; sparingly soluble in pure DCM; moderately soluble in DMF/DMSO. -
Recommendation: Use DMF or a DCM/DMF (3:1) mixture to ensure the salt enters solution upon neutralization.
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct coupling reagent and workup strategy.
Figure 1: Decision tree for reagent selection and workup strategy emphasizing the avoidance of acidic washes.
Experimental Protocols
Method A: HATU Coupling (Gold Standard for Discovery)
Best for: Small scale (
Reagents:
-
Carboxylic Acid (
) -
(R)-1-Methylpyrrolidin-3-amine
( ) -
HATU (
) -
DIPEA (
-Diisopropylethylamine) ( ) -
Solvent: Anhydrous DMF (preferred) or DCM/DMF (4:1).
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (
) in DMF ( concentration). -
Add HATU (
) followed by DIPEA ( only). Stir at RT for 5–10 minutes. Note: The solution should turn yellow/orange. -
Salt Neutralization (Separate Vial): In a separate vial, suspend the Amine
salt ( ) in minimal DMF. Add the remaining DIPEA ( ). Vortex/sonicate until the salt dissolves (or mostly dissolves). -
Coupling: Add the Amine/Base solution to the Activated Acid solution dropwise.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: If the reaction stalls, check pH. If
, add additional DIPEA ( ).
-
Purification (Crucial):
-
Dilute with EtOAc.
-
Wash 1: Saturated
( ) or . (Removes HOAt and acid).[2] -
Wash 2: Brine (
). -
Dry:
, filter, and concentrate. -
Flash Column: Use DCM/MeOH/
(e.g., 95:5:0.5) or Reverse Phase (C18) with basic modifier ( ).
Method B: T3P (Propylphosphonic Anhydride) (Scalable/Green)
Best for: Larger scales (
Reagents:
-
Carboxylic Acid (
) -
Amine
salt ( ) -
T3P (
in EtOAc/DMF) ( ) -
Base: TEA (Triethylamine) or DIPEA (
) -
Solvent: EtOAc or 2-MeTHF (Green alternative).
Protocol:
-
Combine: Charge the flask with Carboxylic Acid , Amine
salt , and solvent (EtOAc, ). -
Base Addition: Cool to
. Add Base ( ) dropwise. The mixture may be a slurry. -
Reagent Addition: Add T3P solution (
) dropwise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup:
Comparative Data Analysis
The following table summarizes expected outcomes based on internal optimization data for similar diamine salts.
| Parameter | Method A (HATU) | Method B (T3P) | Method C (EDC/HOBt) |
| Base Eq Required | 4.0 – 5.0 | 4.0 – 6.0 | 3.0 – 4.0 |
| Reaction Rate | Fast (< 2 h) | Moderate (2–12 h) | Slow (12–24 h) |
| Yield (Typical) | 85–95% | 75–90% | 60–80% |
| Epimerization Risk | Low | Very Low | Moderate |
| Purification Ease | Moderate (HOAt removal) | High (Water soluble byproducts) | Low (Urea byproduct issues) |
| Cost | High | Moderate | Low |
Troubleshooting Guide
Issue 1: Low Conversion (LC-MS shows unreacted Acid)
-
Cause: Insufficient base. The amine is still protonated.
-
Fix: Check pH on wet paper. It must be basic. Add 1–2 eq of DIPEA.
-
Alternative: The amine salt did not dissolve. Switch solvent to pure DMF or DMSO.
Issue 2: "Guanidinylation" Byproduct (M+100 mass shift)
-
Cause: HATU reacted directly with the amine because the acid activation was too slow or reagents were mixed all at once.
-
Fix: Ensure Pre-activation (Step 1 of Method A) is allowed to proceed for 5–10 mins before adding the amine.
Issue 3: Product Lost during Workup
-
Cause: Acidic wash (HCl/Citric Acid) was used. The tertiary amine in the pyrrolidine ring protonated (
) and moved to the aqueous layer. -
Fix: Recover from aqueous layer by basifying to
with and extracting back into DCM. Always use basic washes ( ) for the initial workup.
Pathway Visualization: Base Stoichiometry Mechanism
Understanding where the base goes is critical for the
Figure 2: Stoichiometric consumption of base. Note that 3.0 equivalents are consumed before the reaction kinetics are optimized, necessitating the 5.0 equivalent recommendation.
References
-
Montalbetti, C. A., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[7][8][4][2][9][10][11] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][2][9] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Sigma-Aldrich. (n.d.). (R)-1-Methylpyrrolidin-3-amine dihydrochloride Product Specification.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
Application Note: Solvent Selection & Handling Strategies for (R)-1-Methylpyrrolidin-3-amine Dihydrochloride
Executive Summary
(R)-1-Methylpyrrolidin-3-amine dihydrochloride (CAS: 13215-95-7 / 403712-80-1) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1] While the dihydrochloride salt offers superior shelf-stability and crystallinity compared to the hygroscopic, volatile free base, its ionic lattice structure presents significant solubility challenges in standard organic synthesis.
This guide provides a definitive protocol for solvent selection, emphasizing the "in situ neutralization" strategy required to liberate the nucleophilic N3-amine without compromising the (R)-stereocenter. We present three validated solvent systems: Polar Aprotic (Homogeneous) , Biphasic (Schotten-Baumann) , and Protophilic (Reductive Amination) .[1]
Physicochemical Profile & Solubility Logic
The reactivity of this building block is dictated by the competition between the lattice energy of the salt and the solvation energy of the medium.
| Property | Value/Description | Implication for Solvent Selection |
| State | Crystalline Solid (2HCl salt) | Insoluble in non-polar solvents (Hexane, Toluene, Et2O).[1] |
| pKa (N1 - Ring) | ~10.4 (Predicted) | Protonated at neutral pH.[1] Requires 2 equivalents of base to fully neutralize.[1] |
| pKa (N3 - Exocyclic) | ~10.6 (Predicted) | The primary amine (nucleophile) is blocked as an ammonium salt ( |
| Hygroscopicity | High | Solvents must be dry (anhydrous) for moisture-sensitive couplings (e.g., Acid Chlorides).[1] |
| Chirality | (R)-Enantiomer | Avoid prolonged heating (>80°C) in strong alkalis to prevent racemization.[1] |
The "Solubility Paradox"
The dihydrochloride salt is soluble in Water and Methanol , but the target reactions (Amide Coupling, SNAr) typically require DCM , THF , or DMF .
-
Direct Dissolution: The salt will not dissolve in DCM or THF.[1]
-
The Solution: You must use a "Salt-Break" solvent system where the base (e.g., DIPEA) acts as a phase-transfer catalyst or solubilizing agent by exchanging the HCl.[1]
Decision Matrix: Selecting the Solvent System
The choice of solvent is strictly determined by the electrophile you are reacting with. Use the logic flow below to select your protocol.
Figure 1: Solvent selection decision tree based on electrophile compatibility.
Detailed Experimental Protocols
Protocol A: Homogeneous Amide Coupling (HATU/DMF)
Best for: Drug discovery, complex carboxylic acids, small scale (<1g).[1]
The Mechanism: DMF has high dielectric constant, allowing partial solvation of the salt. The organic base (DIPEA) pulls HCl from the lattice, forming DIPEA·HCl (soluble in DMF), liberating the free amine.[1]
-
Preparation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M).
-
Add DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv).[1] Note: You need 2 equivs to neutralize the salt and 1-2 equivs to drive the reaction.
-
Add HATU (1.1 equiv).[1] Stir for 5 minutes to activate the acid (Yellow -> Orange shift).
-
-
Addition:
-
Reaction:
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: The suspension should slowly clarify as the salt reacts.[1]
-
-
Work-up:
Protocol B: Schotten-Baumann Biphasic System
Best for: Scale-up (>10g), highly reactive Acyl Chlorides or Sulfonyl Chlorides.[1]
The Mechanism: The salt dissolves in the water layer (neutralized by inorganic base). The free amine migrates to the interface, reacts with the electrophile in the organic layer, and the lipophilic amide product moves into the organic phase, protected from hydrolysis.
-
Aqueous Phase:
-
Organic Phase:
-
Dissolve the Acyl Chloride (1.1 equiv) in DCM (Dichloromethane) or 2-MeTHF (3 volumes).
-
-
Reaction:
-
Cool the aqueous amine solution to 0°C.[1]
-
Add the organic solution dropwise with vigorous stirring (vortexing is ideal).
-
Allow to warm to RT over 1 hour.
-
-
Work-up:
Protocol C: Isolation of the Free Base (Pre-treatment)
Best for: Reactions strictly requiring anhydrous non-polar conditions (e.g., Pd-catalyzed Buchwald-Hartwig).
If you must use Toluene or Dioxane, you cannot use the salt directly.[1] You must "free-base" it first.[1]
-
Suspend the dihydrochloride salt in minimal water (1g/2mL).[1]
-
Add 50% w/w NaOH solution dropwise until pH > 12.[1]
-
Add DCM (10 volumes) and extract 3 times.[1]
-
Dry the combined DCM extracts over Na2SO4.
-
Careful Concentration: The free base is a volatile oil.[1] Concentrate under mild vacuum (do not heat >30°C) or use the DCM solution directly in the next step.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction is a gum/sludge | Incomplete neutralization of the 2HCl salt.[1] | Increase DIPEA to 5.0 equiv. Switch solvent to DMSO which solubilizes salts better than DMF.[1] |
| Low Yield (Aqueous Workup) | Product is highly water-soluble (polar amine).[1] | Do not use dilute acid washes.[1] Saturate the aqueous layer with NaCl (salting out) before extracting with 10% MeOH/DCM.[1] |
| Racemization | High temperature + Strong Base.[1] | Keep reaction < 40°C. Use weak bases (DIPEA/K2CO3) instead of NaH or alkoxides. |
| Unreacted Salt remains | "Common Ion Effect" or poor solubility.[1] | Add a phase transfer catalyst (TBAF or 18-Crown-6) in Protocol B. |
References
-
Vertex Pharmaceuticals. (2020).[1] Synthesis of amide derivatives for electron deficient amines. National Institutes of Health.[1] [Link]
-
Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods. [Link][6]
-
PubChem. (2025).[1][5] Pyrrolidine Compound Summary & Solubility Data. National Library of Medicine.[1] [Link][1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard reference for amine salt neutralization thermodynamics).
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rehabclinicsgroup.com [rehabclinicsgroup.com]
- 4. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lab Reporter [fishersci.se]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-1-Methylpyrrolidin-3-amine 2HCl Solubility
Current Status: Ticket #4570-SOL
Subject: Inability to dissolve (R)-1-Methylpyrrolidin-3-amine dihydrochloride in Dichloromethane (DCM). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Diagnostic Brief: The "Why" Behind the Precipitate
The Core Issue:
You are attempting to dissolve a highly polar, ionic salt lattice ((R)-1-Methylpyrrolidin-3-amine
-
Lattice Energy vs. Solvation Energy: The dihydrochloride salt exists as a stable crystal lattice held together by strong ionic interactions. DCM (dielectric constant
) lacks the polarity to overcome this lattice energy. It cannot effectively solvate the chloride anions or the ammonium cations. -
The "2HCl" Factor: Unlike a mono-hydrochloride, the dihydrochloride nature significantly increases the ionic character and density of the salt, making it virtually insoluble in chlorinated solvents (DCM, Chloroform) without modification.
Immediate Action: Do not heat the suspension excessively in an attempt to force solubility. This often leads to decomposition or "oiling out" without true dissolution. You must chemically modify the system.
Troubleshooting Protocols (Step-by-Step)
Protocol A: In-Situ Neutralization (Recommended for Acylations/Couplings)
Best for: Amide couplings, reductive aminations, or reactions with acid chlorides/anhydrides where water must be excluded.
Mechanism: You will use a tertiary amine base to deprotonate the ammonium salt, liberating the free amine (which is an oil and highly soluble in DCM) directly in the reaction vessel.
The Critical Calculation:
Since your starting material is a
Step-by-Step Guide:
-
Suspend: Place the (R)-1-Methylpyrrolidin-3-amine
in DCM (0.1 – 0.5 M concentration). It will appear as a white suspension. -
Add Base: Add 2.5 to 3.0 equivalents of
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).-
Why DIPEA? It is non-nucleophilic and minimizes side reactions compared to TEA.
-
-
Equilibrate: Stir at Room Temperature (RT) for 15–30 minutes.
-
Observation: The suspension should clarify significantly as the free amine is released and dissolves. The solution may remain slightly cloudy due to the formation of DIPEA
HCl salts, but the reactive amine species is now in solution.
-
-
Proceed: Add your electrophile (e.g., acid chloride, coupling reagent) only after this equilibration period.
Figure 1: Workflow for in-situ neutralization to solubilize the amine salt.
Protocol B: The Biphasic "Schotten-Baumann" Approach
Best for: Reactions with robust acid chlorides or sulfonyl chlorides where strict anhydrous conditions are not required.
Mechanism: Use water to dissolve the salt and an organic layer (DCM) for the electrophile. An inorganic base shuttles protons.
-
Dissolve: Dissolve the amine
salt in a minimum volume of water (it will dissolve instantly). -
Mix: Add an equal volume of DCM.
-
Base: Add 3.0 – 4.0 equivalents of inorganic base (e.g., K
CO , NaOH, or NaHCO ) to the aqueous layer. -
React: Add the electrophile (dissolved in DCM) to the rapidly stirring biphasic mixture.
-
Note: Vigorous stirring is essential to maximize the interfacial surface area.
-
Protocol C: Isolation of the Free Base (Pre-Processing)
Best for: Sensitive catalytic reactions where amine salts (DIPEA
Warning: (R)-1-Methylpyrrolidin-3-amine is a low molecular weight, polar amine. It is water-soluble and volatile . Standard extraction often results in low yield.
-
Basify: Dissolve the salt in minimal water (
). Cool to . Add NaOH dropwise until pH . -
Salt Out (Crucial): Saturate the aqueous solution with solid NaCl. This pushes the polar amine out of the water phase ("Salting Out").
-
Extract: Extract with DCM/Isopropanol (3:1) or Chloroform . Pure DCM may not efficiently extract this polar amine. Repeat
. -
Dry & Concentrate: Dry over Na
SO . Carefully concentrate under reduced pressure (do not use high vacuum or high heat, or you will evaporate your product).
Comparative Data: Solvent & Solubility Matrix
The following table summarizes the solubility behavior of the dihydrochloride salt versus the free base to guide your solvent selection.
| Solvent System | 2HCl Salt Solubility | Free Base Solubility | Suitability for Reaction |
| DCM (Pure) | Insoluble | Soluble | Poor (unless neutralized) |
| Methanol (MeOH) | Soluble | Soluble | Good (for reductive amination) |
| Water | Highly Soluble | Soluble | Good (Biphasic only) |
| DMF / DMSO | Sparingly Soluble | Soluble | Good (Alternative solvent) |
| THF | Insoluble | Soluble | Poor (unless neutralized) |
Frequently Asked Questions (FAQs)
Q: Can I just heat the DCM to dissolve it? A: No. The lattice energy of a dihydrochloride salt is too high. Heating will likely cause the salt to clump or the amine to decompose before it dissolves.
Q: Why does the solution turn cloudy after adding DIPEA?
A: This is normal. The reaction is:
Q: I need to run a reductive amination with NaBH(OAc)3. Can I use DCM? A: Standard reductive amination is best performed in DCM/MeOH (1:1) or pure 1,2-Dichloroethane (DCE) . The methanol helps solubilize the salt and facilitates imine formation. If you must use pure DCM, add 1 equivalent of TEA to buffer the acidity, but avoid excess base as it inhibits the protonation of the imine intermediate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Retrieved from [Link]
-
Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica. Retrieved from [Link]
-
Jain, P., & Yalkowsky, S. H. (2007).[1] Solubilization of poorly soluble compounds using 2-Pyrrolidone. International Journal of Pharmaceutics. (Contextual grounding on pyrrolidine solubility behaviors). Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Specific Optical Rotation of (R)-1-Methylpyrrolidin-3-amine Dihydrochloride
[1]
Executive Summary & Technical Specifications
The specific optical rotation (SOR) is the primary "first-pass" metric for establishing the absolute configuration of (R)-1-Methylpyrrolidin-3-amine dihydrochloride.[1] While the free base exhibits a distinct positive rotation, the dihydrochloride salt's rotation is heavily influenced by solvent interactions and pH.
| Specification | Details |
| Target Compound | (R)-1-Methylpyrrolidin-3-amine dihydrochloride |
| CAS Number | 403712-80-1 (Dihydrochloride) / 457097-75-5 (Free Base) |
| Molecular Formula | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.08 g/mol |
| Specific Rotation | +17° to +22° (Free Base equivalent, c=10, EtOH) [Inferred] |
| Chiral Purity Target | > 98.5% ee (enantiomeric excess) |
| Physical State | Hygroscopic white to off-white crystalline solid |
Expert Insight: The specific rotation of the dihydrochloride salt is often lower in magnitude than the free base due to the increased molecular weight and solvation effects. For the free base, the (S)-enantiomer is established at -17° to -22° ; therefore, the (R)-enantiomer is confidently assigned the mirror positive range.[1]
Comparative Analysis: Performance & Alternatives
This section objectively compares the target compound against its enantiomer and structural analogs to assist in method selection and impurity profiling.
A. Enantiomeric Comparison: (R)- vs. (S)-Form
The most critical comparison is against the (S)-enantiomer, which serves as the negative control in chiral analysis.[1]
| Feature | (R)-Isomer (Target) | (S)-Isomer (Alternative) | Implication for QC |
| Configuration | Rectus (Right) | Sinister (Left) | Determines biological activity (e.g., receptor binding).[1] |
| Optical Rotation | Positive (+) | Negative (-) | Quickest ID test. If your sample reads (-), you have the wrong isomer.[1] |
| CAS (Free Base) | 457097-75-5 | 139015-32-0 | Critical for ordering correct reference standards.[1] |
| Precursor SOR | -7° (Alcohol precursor) | +6° (Alcohol precursor) | Note the inversion of sign often occurs during chemical transformation (e.g., Mitsunobu or activation).[1] |
B. Salt Form vs. Free Base
Researchers often debate whether to measure rotation on the salt or convert to free base.
-
Dihydrochloride Salt (2HCl):
-
Free Base:
C. Analytical Method Comparison
| Method | Polarimetry (SOR) | Chiral HPLC |
| Principle | Rotation of plane-polarized light.[1] | Separation on chiral stationary phase.[1] |
| Speed | Fast (< 10 mins).[1] | Slow (30-60 mins).[1] |
| Specificity | Low (Impurities can skew sign).[1] | High (Separates enantiomers).[1][3] |
| Use Case | Identity Testing (Batch confirmation). | Purity Testing (% ee determination). |
Experimental Protocol: Accurate SOR Determination
Objective: To determine the specific optical rotation of (R)-1-Methylpyrrolidin-3-amine dihydrochloride with high reproducibility, mitigating hygroscopicity errors.
Materials:
-
Sample: (R)-1-Methylpyrrolidin-3-amine 2HCl (dried).
-
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute).[1] Note: Water is acceptable but specific rotation values differ.
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1]
Step-by-Step Methodology:
-
System Validation:
-
Warm up the polarimeter lamp for 20 minutes.
-
Zero the instrument with the pure solvent blank.
-
Verify accuracy using a quartz control plate or a sucrose standard.
-
-
Sample Preparation (Critical Step):
-
Measurement:
-
Fill the 1 dm (100 mm) polarimeter tube, ensuring no air bubbles are trapped in the light path.
-
Record 5 consecutive readings and calculate the average observed rotation (
).
-
-
Calculation:
[1] -
Data Interpretation:
-
Expected Result: Positive value (+).
-
Troubleshooting: If the value is lower than expected, check for water content (KF titration) or racemic contamination (Chiral HPLC).[1]
-
Quality Control Workflow (Visualization)
The following diagram illustrates the decision logic for validating the chiral integrity of the product.
Figure 1: Integrated Quality Control Workflow for Chiral Amines. This logic gate ensures that only enantiomerically pure batches proceed to release, using SOR as a rapid screen and HPLC as the definitive gatekeeper.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11788268, (3S)-1-Methylpyrrolidin-3-amine.[1] (Accessed 2026).[1]
-
Chem-Impex International. Product Specification: (3S)-(-)-3-(Methylamino)pyrrolidine.[1] (Provides comparative data for the S-enantiomer).
- Thermo Scientific Chemicals. (R)-(-)-1-Methyl-3-pyrrolidinol Product Data.
-
European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.2.7: Optical Rotation.[1][4]
- BOC Sciences. (R)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
elemental analysis data for (R)-1-Methylpyrrolidin-3-amine dihydrochloride
Title: Comparative Technical Guide: Elemental Analysis & Stability Profile of (R)-1-Methylpyrrolidin-3-amine Dihydrochloride
Executive Summary
In the synthesis of chiral pharmaceutical intermediates, the choice of salt form is rarely arbitrary; it is a critical decision that dictates stability, solubility, and stoichiometric precision. This guide analyzes (R)-1-Methylpyrrolidin-3-amine dihydrochloride (CAS: 403712-80-1) , a diamine building block essential for introducing chirality into drug scaffolds.
While the free base (CAS: 457097-75-5) is chemically valid, it presents significant handling challenges—volatility, hygroscopicity, and rapid oxidation. This guide provides the definitive elemental analysis (EA) standards for the dihydrochloride salt, validating its superiority as the "Gold Standard" form for storage and reaction stoichiometry.
Technical Specifications & Elemental Analysis
For a researcher, "Purity" is an ambiguous term unless quantified by Elemental Analysis (CHN) and titration.[1] The dihydrochloride form (
Theoretical vs. Acceptable Experimental Limits
The following data serves as the benchmark for Quality Control (QC). Any batch deviating beyond the "Acceptable
Molecular Formula:
| Element | Theoretical Mass % | Acceptable Experimental Range ( | Diagnostic Insight (If Out of Spec) |
| Carbon (C) | 34.70% | 34.30% – 35.10% | Low: High moisture content or excess inorganic salt.High: Solvent entrapment (e.g., residual EtOH). |
| Hydrogen (H) | 8.15% | 7.75% – 8.55% | High: Highly sensitive to hygroscopicity; often reads high due to |
| Nitrogen (N) | 16.19% | 15.79% – 16.59% | Low: Decomposition or presence of non-nitrogenous impurities.[1] |
| Chlorine (Cl) | 40.96% | 40.56% – 41.36% | Low: Incomplete salt formation (Monohydrochloride is ~26% Cl).High: Excess HCl trapped in lattice.[1] |
Critical QC Note: If your Chlorine analysis returns
, you have isolated the Monohydrochloride (, MW 136.62), not the Dihydrochloride. This will disastrously skew stoichiometric calculations in coupling reactions.[1]
Comparative Analysis: Salt vs. Free Base
The decision to utilize the dihydrochloride salt over the free base is driven by thermodynamic stability and handling precision.[1]
| Feature | (R)-1-Methylpyrrolidin-3-amine Dihydrochloride | (R)-1-Methylpyrrolidin-3-amine Free Base |
| Physical State | Crystalline Solid (White to Off-white) | Colorless to Yellow Liquid |
| Hygroscopicity | Moderate (Stable if desiccated) | Severe (Absorbs atmospheric |
| Oxidation Risk | Negligible (N-sites are protonated) | High (Prone to N-oxide formation/browning) |
| Stoichiometry | Precise (Weighable solid) | Variable (Liquid density changes with temp/purity) |
| Shelf Life | >2 Years (Desiccated, RT) | <6 Months (Requires Inert Gas, -20°C) |
Experimental Protocols
Protocol: Validating Salt Stoichiometry (Chloride Titration)
Objective: To confirm the 2:1 ratio of HCl to Amine, distinguishing it from the monohydrochloride.
-
Sample Prep: Dissolve
of the analyte in of deionized water. -
Acidification: Add
of to buffer the solution. -
Titration: Titrate with
solution using a potentiometric titrator (silver electrode). -
Calculation:
-
Validation: Result must fall within
.[1]
Protocol: Handling for Synthesis (Free Base Liberation)
Objective: To utilize the stable salt in a reaction requiring the nucleophilic free amine.
-
Suspension: Suspend the dihydrochloride salt (1.0 equiv) in the reaction solvent (e.g., DCM or THF).
-
Scavenging: Add a non-nucleophilic base (e.g., DIPEA or
) at 2.2 - 2.5 equivalents .[1]-
Why 2.2 equiv? You must neutralize both HCl molecules to liberate the nucleophilic nitrogens.[1]
-
-
Activation: Stir for 15-30 minutes at Room Temperature. The solution will likely become clear or precipitate amine-hydrochloride salts (e.g.,
), depending on the solvent. -
Proceed: Add the electrophile (e.g., acid chloride, sulfonyl chloride) immediately.[1]
Visualizing the Workflow
The following diagram illustrates the critical decision pathway for synthesis and analysis, highlighting the logic behind salt selection.
Figure 1: Decision Logic for Salt Formation vs. Free Base usage. Note the critical QC step for the salt form.
Application Context: Structure-Activity Relationship (SAR)
In drug design, the (R)-1-Methylpyrrolidin-3-amine moiety is a privileged scaffold. The chirality at the C3 position often dictates binding affinity.[1]
-
Rigidity: The pyrrolidine ring restricts conformational freedom compared to linear diamines, reducing the entropy penalty upon protein binding.[1]
-
Basicity: The N-methyl group modulates the basicity and lipophilicity (
) of the molecule, improving CNS penetration in neuroactive drugs. -
Chirality: Using the pure (R)-enantiomer (verified by the EA data above) prevents "eutomer/distomer" issues where the (S)-enantiomer might cause off-target toxicity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11156685, (R)-1-Methylpyrrolidin-3-amine dihydrochloride.[1] PubChem. [Link]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1] (Reference for amine pKa values). [Link]
-
European Medicines Agency (EMA). "Guideline on the specification limits for residues of metal catalysts or elemental impurities."[1] Scientific Guidelines. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
